n,3-Dimethyl-2-(prop-2-enamido)-n-({5h,6h,7h-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)butanamide
Description
n,3-Dimethyl-2-(prop-2-enamido)-n-({5h,6h,7h-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)butanamide: is a complex organic compound that features a unique combination of functional groups, including an enamide, a pyrrolo[2,1-c][1,2,4]triazole ring, and a butanamide backbone
Properties
IUPAC Name |
N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N,3-dimethyl-2-(prop-2-enoylamino)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-5-13(21)16-14(10(2)3)15(22)19(4)9-12-18-17-11-7-6-8-20(11)12/h5,10,14H,1,6-9H2,2-4H3,(H,16,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYUCDCUABWDEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=NN=C2N1CCC2)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n,3-Dimethyl-2-(prop-2-enamido)-n-({5h,6h,7h-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolo[2,1-c][1,2,4]triazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Enamide Group: This step might involve the reaction of an amine with an acyl chloride or anhydride to form the enamide linkage.
Incorporation of the Butanamide Backbone: This could be done through amidation reactions, where the butanamide moiety is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
n,3-Dimethyl-2-(prop-2-enamido)-n-({5h,6h,7h-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)butanamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the enamide to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
n,3-Dimethyl-2-(prop-2-enamido)-n-({5h,6h,7h-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)butanamide:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of n,3-Dimethyl-2-(prop-2-enamido)-n-({5h,6h,7h-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)butanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
n,3-Dimethyl-2-(prop-2-enamido)-n-(pyrrolo[2,1-c][1,2,4]triazol-3-yl)butanamide: A similar compound lacking the {5h,6h,7h} designation.
n,3-Dimethyl-2-(prop-2-enamido)-n-(triazol-3-yl)butanamide: A simpler analog with a triazole ring.
Uniqueness
The uniqueness of n,3-Dimethyl-2-(prop-2-enamido)-n-({5h,6h,7h-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)butanamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
